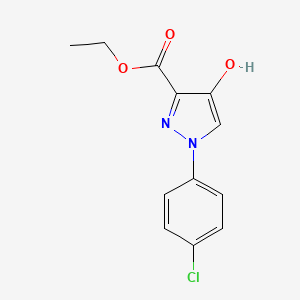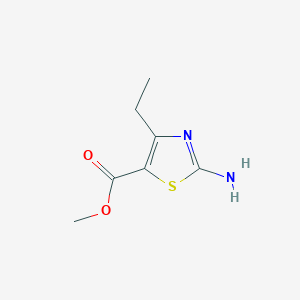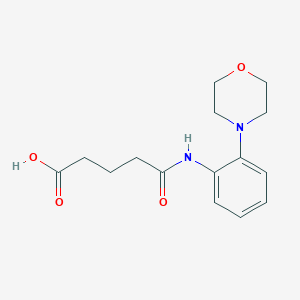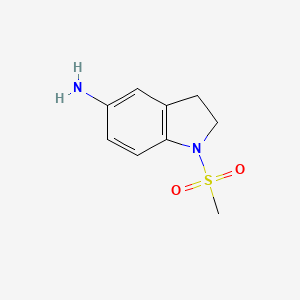![molecular formula C14H11ClN4S B1349015 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol CAS No. 380335-54-6](/img/structure/B1349015.png)
4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol” is a derivative of the 1,2,4-triazole class of compounds . Triazoles are nitrogen-containing heterocyclic compounds that have superior pharmacological applications . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures, paving the way for the construction of diverse novel bioactive molecules .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been extensively studied . Various methods have been developed to synthesize these derivatives, including chemical and enzymatic methods . For example, a series of triazole derivatives were synthesized by cyclization reaction . The basic nucleus was prepared by cyclization of a potassium salt with hydrazine hydrate using water as a solvent under reflux condition .Molecular Structure Analysis
Structurally, there are two types of five-membered triazoles: 1,2,3-triazole and 1,2,4-triazole . Due to their structural characteristics, both types of triazoles can accommodate a broad range of substituents around their core structures .Chemical Reactions Analysis
Triazoles and their derivatives have significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .Applications De Recherche Scientifique
Antimicrobial Applications
1,2,4-Triazole derivatives have been found to exhibit significant antimicrobial activities . They have been used in the development of novel antimicrobial drugs to combat drug-resistant infections effectively . The unique structure and properties of 1,2,4-triazoles allow them to engage in hydrogen bonding and dipole-dipole interactions with biological receptors, enhancing their biocompatibility .
Antiviral Applications
1,2,4-Triazoles and their derivatives have also been found to have potential antiviral applications . Their ability to form stable complexes with various biological targets makes them promising candidates for the development of new antiviral drugs .
Antioxidant Applications
1,2,4-Triazoles have been found to exhibit antioxidant properties . They can act as free radical scavengers, helping to protect cells from damage caused by oxidative stress .
Antidiabetic Applications
1,2,4-Triazoles have been found to have potential antidiabetic applications . They have been used in the development of new drugs for the treatment of diabetes .
Anticancer Applications
1,2,4-Triazoles have been found to have potential anticancer applications . They have been used in the development of new drugs for the treatment of various types of cancer .
Antitubercular Applications
1,2,4-Triazoles have been found to have potential antitubercular applications . They have been used in the development of new drugs for the treatment of tuberculosis .
Antimalarial Applications
1,2,4-Triazoles have been found to have potential antimalarial applications . They have been used in the development of new drugs for the treatment of malaria .
Anti-leishmanial Applications
1,2,4-Triazoles have been found to have potential anti-leishmanial applications . They have been used in the development of new drugs for the treatment of leishmaniasis .
Mécanisme D'action
Target of Action
1,2,4-triazoles are known to have a broad spectrum of biological activities. They can interact with various biological targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of Action
The mode of action of 1,2,4-triazoles can vary greatly depending on their specific chemical structure and the biological target they interact with. They often operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Biochemical Pathways
1,2,4-triazoles can affect various biochemical pathways. For example, some 1,2,4-triazoles have been shown to have significant antibacterial activity, suggesting that they may interfere with bacterial biochemical pathways .
Pharmacokinetics
The ADME properties of 1,2,4-triazoles can vary depending on their specific chemical structure. Some triazole-based compounds are known to have excellent bioavailability .
Result of Action
The molecular and cellular effects of 1,2,4-triazoles can vary greatly depending on their specific chemical structure and the biological target they interact with. They have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Action Environment
The action, efficacy, and stability of 1,2,4-triazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, some 1,2,4-triazoles have been found to inhibit corrosion of metals in certain environments .
Safety and Hazards
Propriétés
IUPAC Name |
4-(3-chloro-2-methylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4S/c1-9-11(15)3-2-4-12(9)19-13(17-18-14(19)20)10-5-7-16-8-6-10/h2-8H,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAKJXDXERLWGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=NNC2=S)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353683 |
Source


|
| Record name | 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol | |
CAS RN |
380335-54-6 |
Source


|
| Record name | 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(2-Chlorobenzyl)oxy]aniline](/img/structure/B1348942.png)

![{2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid](/img/structure/B1348948.png)

![4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1348952.png)
![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348953.png)



